molecular formula C28H52O5S2 B14404731 Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol CAS No. 83519-43-1

Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol

Cat. No.: B14404731
CAS No.: 83519-43-1
M. Wt: 532.8 g/mol
InChI Key: USXOWWWJJMCELR-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol is a complex organic compound that combines the properties of benzenesulfonic acid and a long-chain alkyl sulfanylpropanol. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it versatile in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol involves its interaction with molecular targets through its sulfonic acid and alkyl sulfanyl groups. These interactions can affect various biochemical pathways, including:

    Membrane Disruption: The compound can integrate into lipid bilayers, disrupting membrane integrity.

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol is unique due to its combination of aromatic and long-chain aliphatic components, providing both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds.

Properties

CAS No.

83519-43-1

Molecular Formula

C28H52O5S2

Molecular Weight

532.8 g/mol

IUPAC Name

benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol

InChI

InChI=1S/C22H46O2S.C6H6O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2;7-10(8,9)6-4-2-1-3-5-6/h22-23H,3-21H2,1-2H3;1-5H,(H,7,8,9)

InChI Key

USXOWWWJJMCELR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCC(CO)OC.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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